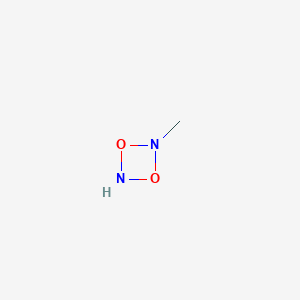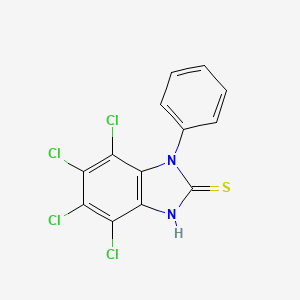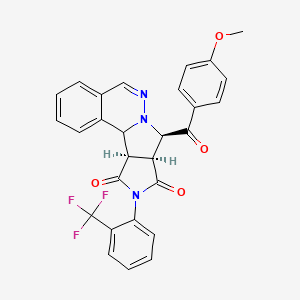
C28H20F3N3O4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C28H20F3N3O4 is a complex organic molecule that has garnered interest in various scientific fields. This compound is characterized by its unique structure, which includes fluorine atoms, nitrogen atoms, and multiple aromatic rings. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C28H20F3N3O4 typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of key building blocks, which are then assembled through a series of chemical reactions. Common synthetic routes include:
Condensation Reactions: Combining smaller molecules to form the larger compound.
Substitution Reactions: Replacing specific atoms or groups within a molecule with others to achieve the desired structure.
Oxidation and Reduction Reactions: Modifying the oxidation state of specific atoms to facilitate the formation of the compound.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactors and precise control of reaction conditions. The use of catalysts, temperature control, and purification techniques are essential to ensure high yield and purity of the final product. The process is designed to be efficient and cost-effective, minimizing waste and environmental impact.
化学反应分析
Types of Reactions
C28H20F3N3O4: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the compound’s structure by adding hydrogen atoms or removing oxygen atoms.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Including transition metals like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different functional groups, while reduction can lead to the formation of simpler compounds.
科学研究应用
C28H20F3N3O4: has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential and pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which C28H20F3N3O4 exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to receptors on cell surfaces, triggering cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, altering cellular functions.
相似化合物的比较
C28H20F3N3O4: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Include molecules with similar structures, such as those containing fluorine atoms and aromatic rings.
Uniqueness: The specific arrangement of atoms and functional groups in gives it distinct chemical and biological properties, making it valuable for specific applications.
属性
分子式 |
C28H20F3N3O4 |
|---|---|
分子量 |
519.5 g/mol |
IUPAC 名称 |
(11R,12S,16R)-11-(4-methoxybenzoyl)-14-[2-(trifluoromethyl)phenyl]-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione |
InChI |
InChI=1S/C28H20F3N3O4/c1-38-17-12-10-15(11-13-17)25(35)24-22-21(23-18-7-3-2-6-16(18)14-32-34(23)24)26(36)33(27(22)37)20-9-5-4-8-19(20)28(29,30)31/h2-14,21-24H,1H3/t21-,22+,23?,24-/m1/s1 |
InChI 键 |
PNPHXNPBIFDSSI-MBDJBHLASA-N |
手性 SMILES |
COC1=CC=C(C=C1)C(=O)[C@H]2[C@@H]3[C@H](C4N2N=CC5=CC=CC=C45)C(=O)N(C3=O)C6=CC=CC=C6C(F)(F)F |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)C2C3C(C4N2N=CC5=CC=CC=C45)C(=O)N(C3=O)C6=CC=CC=C6C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2,6-Dimethylphenyl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12630749.png)
![(2R,3R)-2-[(4-methoxyphenyl)methoxy]-7-methyloct-6-ene-1,3-diol](/img/structure/B12630751.png)
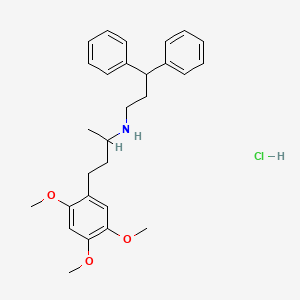
![3-Hydroxy-2-methyltetrahydro-2,6-methanofuro[3,2-b]furan-5(2H)-one](/img/structure/B12630772.png)
![Phosphinic amide, N-[(1R)-1-(2-chlorophenyl)propyl]-P,P-diphenyl-](/img/structure/B12630773.png)
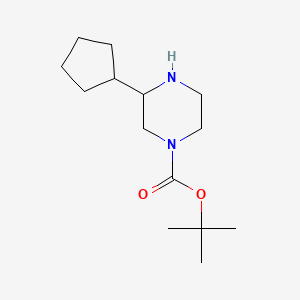
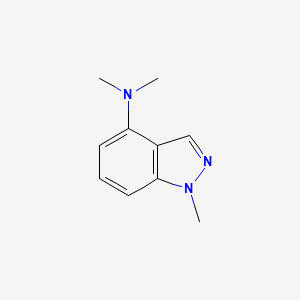
![[4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B12630780.png)
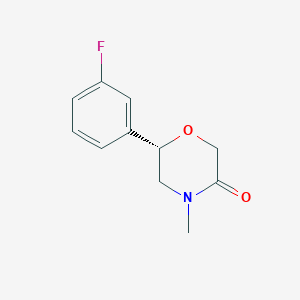
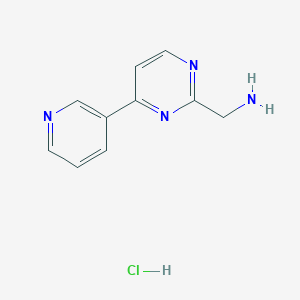
![Methyl 3-fluoro-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B12630796.png)
